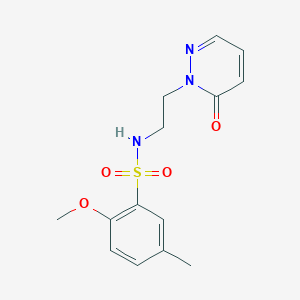

2-methoxy-5-methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Description

2-Methoxy-5-methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a pyridazinone core linked via an ethyl group. The compound’s structure includes a methoxy (-OCH₃) and methyl (-CH₃) substituent on the benzene ring, which may enhance its lipophilicity and metabolic stability compared to simpler sulfonamide analogs.

Properties

IUPAC Name |

2-methoxy-5-methyl-N-[2-(6-oxopyridazin-1-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O4S/c1-11-5-6-12(21-2)13(10-11)22(19,20)16-8-9-17-14(18)4-3-7-15-17/h3-7,10,16H,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKSBGIXPNSHTIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCN2C(=O)C=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-5-methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Pyridazinone Moiety: Starting from a suitable pyridazine derivative, the 6-oxo group can be introduced through oxidation reactions.

Sulfonamide Formation: The benzenesulfonamide core can be synthesized by sulfonation of a suitable aromatic precursor followed by amination.

Coupling Reaction: The final step involves coupling the pyridazinone moiety with the benzenesulfonamide core under appropriate conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route for large-scale synthesis. This includes:

Optimization of Reaction Conditions: Temperature, solvent, and catalyst optimization to maximize yield and purity.

Purification Techniques: Use of crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-5-methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like KMnO4 or CrO3 in acidic or basic conditions.

Reduction: Reagents like LiAlH4 or H2/Pd.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

Oxidation Products: Aldehydes, carboxylic acids.

Reduction Products: Amines.

Substitution Products: Various substituted sulfonamides.

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the antitumor potential of sulfonamide derivatives, including this compound. For instance, compounds with similar structures have demonstrated significant cytotoxic activity against various cancer cell lines such as colon (HCT-116), breast (MCF-7), and cervical (HeLa) cancer cells. The mechanism often involves the inhibition of key cellular pathways that promote tumor growth and survival .

Antiviral Properties

The compound has also been evaluated for antiviral activity. Similar pyridazine derivatives have shown efficacy against viral infections, including Ebola virus. The proposed mechanism involves blocking viral entry into host cells, which is critical for preventing viral replication .

Case Study 1: Antitumor Evaluation

In a study published in the International Journal of Molecular Sciences, a series of sulfonamide derivatives were synthesized and tested for their antitumor properties. Notably, compounds similar to 2-methoxy-5-methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide exhibited IC50 values indicating potent cytotoxicity against cancer cell lines .

Case Study 2: Antiviral Screening

Research conducted on pyridazine derivatives indicated that certain structural modifications could enhance antiviral potency against Ebola virus. The compounds were tested for their ability to inhibit viral entry, showing promising results that warrant further investigation .

Mechanism of Action

The mechanism of action of this compound would depend on its specific target. Generally, sulfonamides act by:

Inhibiting Enzymes: Binding to the active site of enzymes and preventing substrate binding.

Disrupting Metabolic Pathways: Interfering with the synthesis of essential biomolecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical and Pharmacokinetic Properties

Substituent variations significantly influence key properties:

- Metabolic Stability : The ethyl linkage in the target compound may confer resistance to oxidative metabolism compared to 5a ’s benzyloxy group, which is prone to enzymatic cleavage .

Analytical Data

While the target compound’s HRMS data are unavailable, 5a ’s precursor (C₁₀H₉N₃O₄S) exhibited an HRMS [M+Na]⁺ peak at m/z 290.020598 (calcd) vs. 290.020620 (observed) . The target compound’s theoretical HRMS [M+Na]⁺ would likely align with its molecular formula (C₁₅H₁₉N₃O₄S: calcd ~384.1023).

Research Implications

The structural modifications in the target compound suggest a tailored approach to optimizing pharmacokinetics and target engagement. However, further studies are required to validate its biological activity and synthesize direct analogs for comparative assays.

Biological Activity

2-Methoxy-5-methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide, with the CAS number 1021206-47-2, is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H17N3O4S, with a molecular weight of 323.37 g/mol. The compound features a sulfonamide group, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C14H17N3O4S |

| Molecular Weight | 323.37 g/mol |

| CAS Number | 1021206-47-2 |

| SMILES Representation | COc1ccc(C)cc1S(=O)(=O)NCCn1ncccc1=O |

Antiproliferative Activity

Research indicates that compounds with similar structural motifs to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, related derivatives have shown IC50 values in the low micromolar range, indicating potent activity against breast cancer (MCF-7) and colorectal cancer (HCT116) cell lines .

Table: Antiproliferative Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 3.1 |

| Compound B | HCT116 | 3.7 |

| 2-Methoxy-5-methyl... | MCF-7 | TBD |

Antioxidative Activity

Antioxidative properties are crucial for compounds intended for therapeutic use in oxidative stress-related diseases. Several studies have demonstrated that derivatives of benzenesulfonamide exhibit strong antioxidative activity, which may contribute to their overall biological efficacy .

Antibacterial Activity

The antibacterial potential of compounds similar to this compound has also been explored. Notably, some derivatives have shown significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) as low as 8 µM against Enterococcus faecalis .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the sulfonamide moiety plays a critical role in inhibiting key enzymes involved in cellular proliferation and survival pathways.

Case Studies

Case Study 1: Antiproliferative Effects on MCF-7 Cells

In a study evaluating various benzenesulfonamide derivatives, researchers found that certain substitutions significantly enhanced antiproliferative activity against the MCF-7 cell line. The compound with two methoxy groups showed an IC50 value of approximately 3.1 µM, indicating strong selectivity towards cancerous cells while exhibiting minimal toxicity towards normal cells .

Case Study 2: Antioxidative Capacity Assessment

Another study assessed the antioxidative capacity of related compounds using spectroscopic methods. Results indicated that compounds similar to this compound exhibited superior antioxidative activity compared to standard antioxidants like butylated hydroxytoluene (BHT) .

Q & A

Basic: What are the key synthetic challenges and optimal conditions for synthesizing this compound?

Answer:

The synthesis of this benzenesulfonamide derivative involves multi-step organic reactions. Critical steps include:

- Pyridazinone ring formation : Cyclization of hydrazine derivatives with dicarbonyl precursors under reflux conditions (e.g., ethanol at 80°C) .

- Sulfonamide linkage : Reacting the pyridazinone intermediate with a benzenesulfonyl chloride derivative in the presence of a base (e.g., triethylamine) to facilitate nucleophilic substitution .

- Purification : Chromatographic techniques (e.g., silica gel column chromatography) and recrystallization are essential to achieve >95% purity .

Key challenges : - Minimizing side reactions during sulfonamide coupling by controlling stoichiometry and reaction time.

- Ensuring regioselectivity in pyridazinone ring substitution.

Basic: How can spectroscopic and chromatographic methods confirm structural integrity and purity?

Answer:

- Nuclear Magnetic Resonance (NMR) :

- 1H NMR : Assign peaks for methoxy (δ 3.8–4.0 ppm), methyl (δ 2.3–2.5 ppm), and sulfonamide protons (δ 7.5–8.0 ppm). Pyridazinone ring protons typically appear as multiplet signals between δ 6.5–7.2 ppm .

- 13C NMR : Confirm carbonyl (C=O) at ~165–170 ppm and aromatic carbons .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+ at m/z calculated for C₁₅H₁₈N₃O₄S) .

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) and monitor degradation products .

Advanced: What computational strategies predict binding interactions with biological targets like enzymes or receptors?

Answer:

- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., cyclooxygenase-2 (COX-2) or phosphodiesterases). The methoxy and sulfonamide groups often engage in hydrogen bonding with catalytic residues .

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability. Pyridazinone rings with electron-withdrawing groups enhance electrophilic character .

- Molecular Dynamics (MD) Simulations : Assess conformational stability in aqueous or lipid bilayer environments, critical for blood-brain barrier penetration in neurological studies .

Advanced: How do structural modifications (e.g., substituent variations) influence bioactivity?

Answer:

A structure-activity relationship (SAR) study reveals:

Advanced: How can contradictory data in enzyme inhibition assays be resolved?

Answer: Contradictions often arise from assay conditions or off-target effects. Methodological solutions include:

- Dose-Response Curves : Use IC₅₀ values to differentiate specific vs. non-specific inhibition. For example, inconsistent IC₅₀ values for PDE4B may indicate interference from residual solvents .

- Orthogonal Assays : Validate findings with complementary techniques (e.g., surface plasmon resonance for binding affinity vs. fluorescence-based activity assays) .

- Kinetic Studies : Determine inhibition mechanisms (competitive vs. non-competitive) using Lineweaver-Burk plots .

Basic: What in vitro models are suitable for initial neuroprotective or anticancer activity screening?

Answer:

- Neuroprotection :

- Anticancer :

Advanced: What strategies optimize bioavailability for in vivo studies?

Answer:

- Prodrug Design : Mask polar groups (e.g., sulfonamide) with ester linkages to enhance intestinal absorption .

- Nanoparticle Encapsulation : Use PEGylated liposomes to improve plasma half-life and target tissue accumulation .

- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify cytochrome P450 liabilities. Introduce fluorine atoms to block metabolic hotspots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.